molecular formula C17H11NO2S B179699 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- CAS No. 502706-65-2

2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-

Cat. No. B179699
M. Wt: 293.3 g/mol
InChI Key: SFUVNIAVTJVTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is a chemical compound with potential applications in scientific research. It is a pyran derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases.

Biochemical And Physiological Effects

2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been reported to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been reported to reduce the levels of ROS and lipid peroxidation products, which are implicated in various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- in lab experiments is its potential anti-inflammatory and antioxidant activities. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, one limitation is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-. One direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the study of its toxicity and potential side effects. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an area for future research. Finally, the investigation of its potential use in combination with other drugs or compounds for the treatment of various diseases is also an area for future research.

Synthesis Methods

2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been synthesized using various methods. One method involves the reaction of 4-(methylthio)phenylhydrazine with 1-naphthaldehyde to form a hydrazone intermediate. The intermediate is then reacted with malononitrile to form the desired product. Another method involves the reaction of 1-naphthaldehyde with malononitrile in the presence of ammonium acetate and sulfuric acid to form the intermediate. The intermediate is then reacted with 4-(methylthio)phenylhydrazine to form the desired product.

Scientific Research Applications

2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has potential applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

502706-65-2

Product Name

2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-

Molecular Formula

C17H11NO2S

Molecular Weight

293.3 g/mol

IUPAC Name

4-methylsulfanyl-6-naphthalen-1-yl-2-oxopyran-3-carbonitrile

InChI

InChI=1S/C17H11NO2S/c1-21-16-9-15(20-17(19)14(16)10-18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3

InChI Key

SFUVNIAVTJVTHZ-UHFFFAOYSA-N

SMILES

CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N

Canonical SMILES

CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N

Origin of Product

United States

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